REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][C:19]([CH3:25])([CH3:24])[C:20]([O:22]C)=[O:21])[CH2:14][CH2:13]3)[C:9]3=[CH:26][C:27]([CH3:29])=[CH:28][N:8]3[CH2:7][C:6]=2[CH:30]=1.[OH-].[Na+].Cl>C(O)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:18][C:19]([CH3:25])([CH3:24])[C:20]([OH:22])=[O:21])[CH2:16][CH2:17]3)[C:9]3=[CH:26][C:27]([CH3:29])=[CH:28][N:8]3[CH2:7][C:6]=2[CH:30]=1 |f:1.2|
|
Name
|
methyl 3-[4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(CN3C(C(=N2)N2CCN(CC2)CC(C(=O)OC)(C)C)=CC(=C3)C)C1
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
Heat at 70° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cool slightly
|
Type
|
CUSTOM
|
Details
|
to give pH 8
|
Type
|
CUSTOM
|
Details
|
precipitate a white solid
|
Type
|
ADDITION
|
Details
|
Add further 5M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to give a pH between 6.5 and 7
|
Type
|
TEMPERATURE
|
Details
|
chill the flask in a fridge for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
Collect the resulting white solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry overnight in a vacuum oven at 40° C. over phosphorus pentoxide
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CN3C(C(=N2)N2CCN(CC2)CC(C(=O)O)(C)C)=CC(=C3)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |